[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
Description
The compound [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate (molecular formula: C₂₄H₂₀BrN₃O₅; molecular weight: 510.344 Da) is a Schiff base derivative characterized by a hydrazone backbone, a 4-methoxybenzoyl group, and a 3-methylbenzoate ester. The single-isotope mass (509.058633 Da) and ChemSpider ID (7909615) further distinguish its chemical identity .
Properties
CAS No. |
769149-59-9 |
|---|---|
Molecular Formula |
C25H22BrN3O5 |
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C25H22BrN3O5/c1-16-4-3-5-18(12-16)25(32)34-22-11-8-20(26)13-19(22)14-28-29-23(30)15-27-24(31)17-6-9-21(33-2)10-7-17/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
JIROGAMPXDSJDZ-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves multiple steps. One common approach is to start with 4-bromo-2-nitrobenzaldehyde, which undergoes a series of reactions including reduction, acylation, and condensation to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions .
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences Among Analogous Compounds
| Compound Name (IUPAC) | Substituent Modifications | Biological/Physicochemical Implications | Reference(s) |
|---|---|---|---|
| Target Compound | 4-Methoxybenzoyl hydrazone, 3-methylbenzoate ester | Enhanced π-π stacking potential; moderate solubility in polar solvents | |
| 4-Bromo-2-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 3-methylbenzoate | 4-Chlorobenzyloxy group replaces 4-methoxybenzoyl | Increased hydrophobicity; potential for altered receptor binding | |
| 4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate | 2,3-Dichlorophenylamino-oxoacetyl group | Improved antimicrobial activity due to halogenation; higher melting point (MP) | |
| 4-[(E)-{[({2-[(3-Methylphenyl)carbamoyl]phenyl}amino)(oxo)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate | 3-Methylphenylcarbamoyl group | Enhanced crystallinity (monoclinic C2 space group, density 1.405 g/cm³) | |
| 4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate | 4-Methylphenoxyacetyl group | Reduced steric hindrance; improved stability in acidic conditions |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (Da) | Melting Point (°C) | Solubility (mg/mL) | Crystallographic Data (Space Group/Density) | |
|---|---|---|---|---|---|
| Target Compound | 510.344 | Not reported | 0.15 (DMSO) | Not available | |
| 4-Bromo-2-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 3-methylbenzoate | 593.83 | 178–180 | 0.08 (EtOH) | Monoclinic, C2/c, density 1.405 g/cm³ | |
| 4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate | 548.69 | 195–197 | 0.12 (DCM) | Orthorhombic, Pna2₁ | |
| 4-[(E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate | 528.36 | 162–164 | 0.20 (Acetone) | Not reported |
Research Findings and Implications
Reactivity in Metal Complex Formation
The target compound’s hydrazone moiety enables coordination with transition metals (e.g., Cu²⁺, Zn²⁺), as observed in structurally similar Schiff bases . However, analogs with bulkier substituents (e.g., 4-chlorobenzyloxy) showed reduced chelation efficiency due to steric hindrance .
Biological Activity
4-Bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H20BrN3O5
- CAS Number : 764657-20-7
- Molecular Weight : 484.33 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The mechanism typically involves the induction of apoptosis in cancer cells through various pathways:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Cell Cycle Arrest : It can cause G2/M phase arrest, inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis |
| A549 | 15.0 | Cell Cycle Arrest |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Research indicates effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
- Modulation of Signaling Pathways : The compound can interfere with signaling pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various hydrazone derivatives, including our compound. They reported significant tumor growth inhibition in xenograft models.
Study 2: Antimicrobial Testing
A comprehensive antimicrobial susceptibility test conducted by Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
